
4-Amino-2-oxo-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-oxochroman-4-carboxylic acid is a heterocyclic compound that belongs to the chroman family This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a chroman ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-oxochroman-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the visible-light synthesis of chroman-2-ones and chroman-4-ones via doubly decarboxylative Giese reaction is one such method . This reaction involves the use of visible light, a photoredox catalyst, a base, an anhydrous solvent, and an inert atmosphere. The process includes two independent decarboxylation steps, which are crucial for the successful formation of the chroman ring system.
Industrial Production Methods: Industrial production of 4-Amino-2-oxochroman-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the selection of appropriate solvents and reagents is critical to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-oxochroman-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of aromatic amines using water radical cations can lead to the formation of quaternary ammonium cations . This reaction is facilitated by water radical cations within water microdroplets under ambient conditions, achieving high yields without the need for traditional chemical catalysts or oxidants.
Common Reagents and Conditions: Common reagents used in the reactions of 4-Amino-2-oxochroman-4-carboxylic acid include oxidizing agents such as water radical cations, reducing agents, and various bases and acids for substitution reactions. The reaction conditions often involve mild temperatures and pressures to ensure the stability of the chroman ring system.
Major Products: The major products formed from the reactions of 4-Amino-2-oxochroman-4-carboxylic acid depend on the specific reaction conditions and reagents used
Scientific Research Applications
4-Amino-2-oxochroman-4-carboxylic acid has a wide range of scientific research applications due to its unique structure and reactivity. In medicinal chemistry, it serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties. Its derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory activities .
In organic synthesis, 4-Amino-2-oxochroman-4-carboxylic acid is used as an intermediate for the preparation of complex molecules. Its ability to undergo various chemical reactions makes it a valuable tool for the development of new synthetic methodologies.
In material science, the chroman ring system of 4-Amino-2-oxochroman-4-carboxylic acid can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4-Amino-2-oxochroman-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
4-Amino-2-oxochroman-4-carboxylic acid can be compared with other similar compounds, such as chroman-2-ones and chroman-4-ones These compounds share the chroman ring system but differ in the functional groups attached to the ring
List of Similar Compounds:- Chroman-2-ones
- Chroman-4-ones
- Pyrrole-3-carboxylic acids
- Pyrrolin-4-ones
These compounds have been studied for their bioactive properties and synthetic applications, highlighting the versatility and importance of the chroman ring system in various fields of research.
Properties
CAS No. |
442856-11-3 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
4-amino-2-oxo-3H-chromene-4-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c11-10(9(13)14)5-8(12)15-7-4-2-1-3-6(7)10/h1-4H,5,11H2,(H,13,14) |
InChI Key |
XOLNCGRLWHWWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC2=CC=CC=C2C1(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



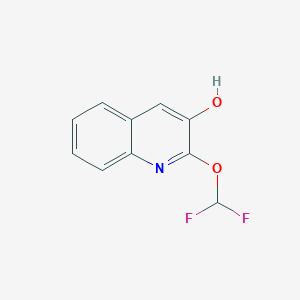
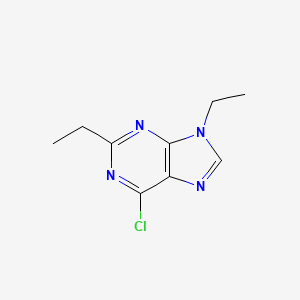
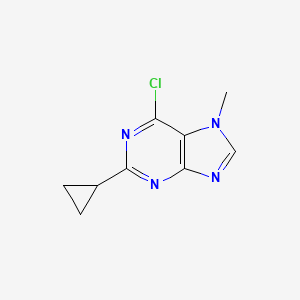
![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)
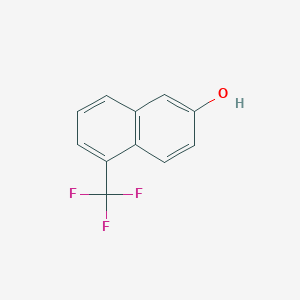


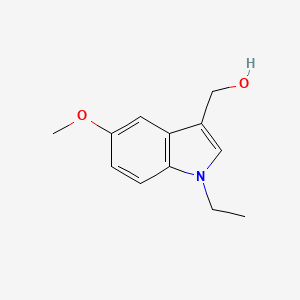
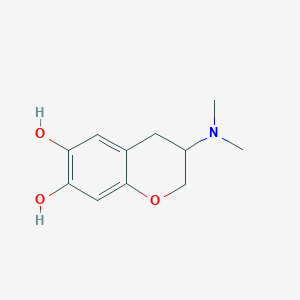
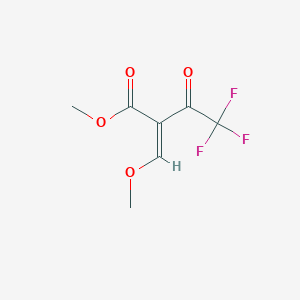
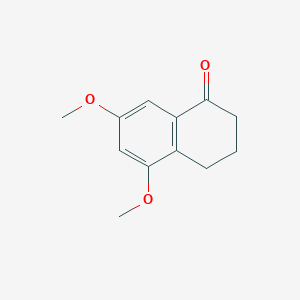
![5-Fluoro-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B11893392.png)
![5-Methyl-2-(pyridin-4-yl)oxazolo[4,5-b]pyridine](/img/structure/B11893394.png)
